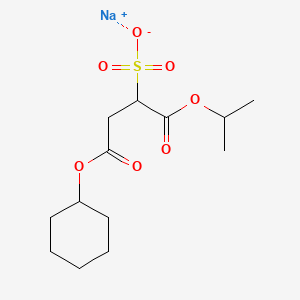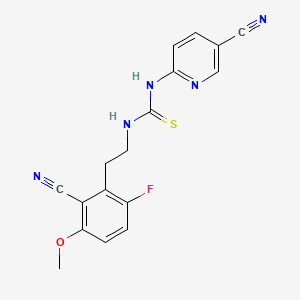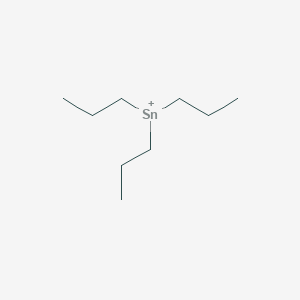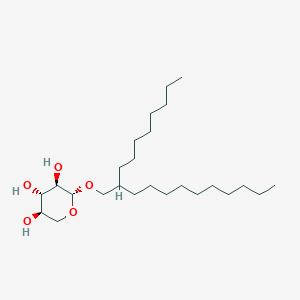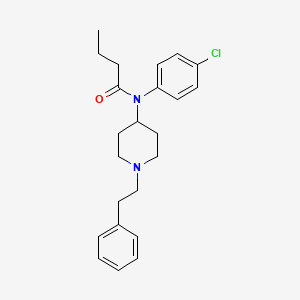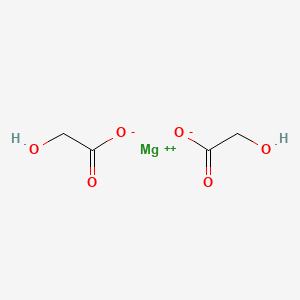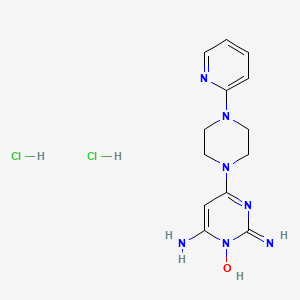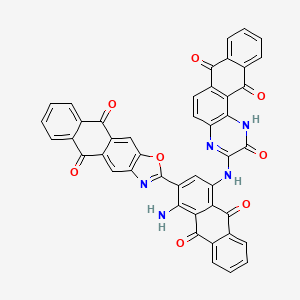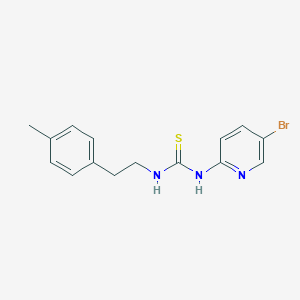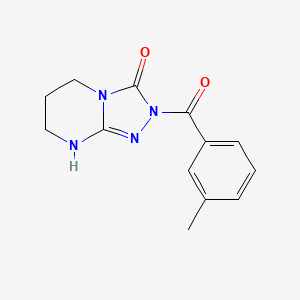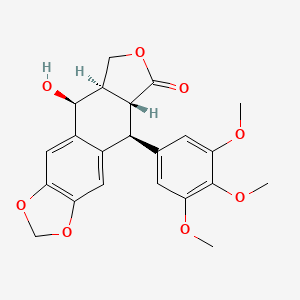
Epiisopodophyllotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epiisopodophyllotoxin is a naturally occurring lignan derived from the roots of the American Mayapple plant (Podophyllum peltatum). It is a stereoisomer of podophyllotoxin, which is known for its significant cytotoxic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epiisopodophyllotoxin typically involves a multi-step process. One common method starts with 6-bromopiperonal dimethyl acetal, which undergoes a Diels-Alder reaction with dimethyl fumarate to form the carbon skeleton of this compound. This intermediate is then converted through a series of steps, including lactonization using dicyclohexylcarbodiimide (DCC) as the activating agent .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the availability of natural sources. advancements in biotechnological methods, such as multi-enzyme cascades in Escherichia coli, have shown promise in producing this compound and its derivatives more sustainably .
Chemical Reactions Analysis
Types of Reactions
Epiisopodophyllotoxin undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Introduction of different substituents to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as etoposide and teniposide, which are used in cancer treatment .
Scientific Research Applications
Epiisopodophyllotoxin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Its derivatives, such as etoposide and teniposide, are used as chemotherapeutic agents for treating cancers like small cell lung cancer and bladder cancer
Mechanism of Action
Epiisopodophyllotoxin and its derivatives exert their effects primarily by inhibiting the enzyme topoisomerase II. This inhibition leads to the induction of DNA breaks and cell cycle arrest at the G2/M phase, ultimately resulting in cell death. The molecular targets include tubulin and topoisomerase II, which are crucial for cell division and DNA replication .
Comparison with Similar Compounds
Similar Compounds
Podophyllotoxin: The parent compound with similar cytotoxic activity.
Etoposide: A derivative used in cancer treatment.
Teniposide: Another derivative with chemotherapeutic applications.
Uniqueness
Epiisopodophyllotoxin is unique due to its specific stereochemistry, which influences its biological activity and potential therapeutic applications. Its trans relationship between the aryl substituent and the lactone carbonyl group distinguishes it from podophyllotoxin, which has a cis arrangement .
Properties
CAS No. |
55568-79-1 |
|---|---|
Molecular Formula |
C22H22O8 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(5S,5aR,8aR,9S)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18-,19-,20+/m0/s1 |
InChI Key |
YJGVMLPVUAXIQN-XCXWGBRNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


